molecular formula C15H22N2O3 B14430624 Carbamic acid, (2-methoxyphenyl)-, 2-(1-piperidinyl)ethyl ester CAS No. 76875-80-4

Carbamic acid, (2-methoxyphenyl)-, 2-(1-piperidinyl)ethyl ester

Cat. No.: B14430624
CAS No.: 76875-80-4
M. Wt: 278.35 g/mol
InChI Key: JNKKDXWOIGMRJB-UHFFFAOYSA-N
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Description

Carbamic acid, (2-methoxyphenyl)-, 2-(1-piperidinyl)ethyl ester is a chemical compound with the molecular formula C15H23ClN2O3 It is known for its applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-methoxyphenyl)-, 2-(1-piperidinyl)ethyl ester typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(1-piperidinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-methoxyphenyl)-, 2-(1-piperidinyl)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Carbamic acid, (2-methoxyphenyl)-, 2-(1-piperidinyl)ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-methoxyphenyl)-, 2-(1-piperidinyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-methoxyphenyl)-, 2-(1-pyrrolidinyl)ethyl ester
  • Carbamic acid, (2-methoxyphenyl)-, 2-(1-morpholinyl)ethyl ester

Uniqueness

Carbamic acid, (2-methoxyphenyl)-, 2-(1-piperidinyl)ethyl ester is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity .

Properties

CAS No.

76875-80-4

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(2-methoxyphenyl)carbamate

InChI

InChI=1S/C15H22N2O3/c1-19-14-8-4-3-7-13(14)16-15(18)20-12-11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,16,18)

InChI Key

JNKKDXWOIGMRJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)OCCN2CCCCC2

Origin of Product

United States

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